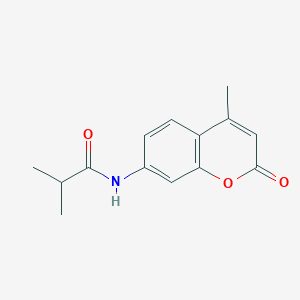![molecular formula C19H27N3O5S B7476903 Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7476903.png)
Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate, also known as EPSPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPSPC is a piperidine-based compound that belongs to the class of sulfonamide derivatives. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate involves the inhibition of various enzymes and proteins involved in the progression of diseases. The compound has been shown to inhibit the activity of matrix metalloproteinases, which play a crucial role in the progression of cancer and inflammation. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells and reduce inflammation. This compound has also been shown to improve cognitive function and reduce the symptoms of Alzheimer's disease. The compound has been shown to have low toxicity and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and has low toxicity, making it a suitable candidate for in vitro and in vivo studies. This compound has also been shown to have good stability and solubility, making it easy to handle in lab experiments. However, the limitations of this compound include its limited availability and high cost, which may limit its use in large-scale studies.
Zukünftige Richtungen
Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate has several potential future directions for scientific research. The compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders, and further studies may lead to the development of new therapies. This compound may also be studied for its potential use in other fields, such as agriculture and environmental science. Future studies may also focus on the optimization of the synthesis method and the development of new analogs with improved properties.
Conclusion
This compound is a piperidine-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail. This compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders, and further studies may lead to the development of new therapies. The compound has several advantages for lab experiments, including low toxicity and good stability, but its limited availability and high cost may limit its use in large-scale studies. Future studies may focus on the optimization of the synthesis method and the development of new analogs with improved properties.
Synthesemethoden
The synthesis of Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate has been achieved using various methods. One of the most commonly used methods involves the reaction between 4-pyrrolidin-1-ylsulfonylphenyl isocyanate and ethyl 4-piperidone-1-carboxylate. The reaction leads to the formation of this compound, which is then purified using column chromatography. Other methods of synthesis include the reaction of 4-pyrrolidin-1-ylsulfonylphenyl isocyanate with piperidine-1-carboxylic acid and the reaction of 4-pyrrolidin-1-ylsulfonylphenyl isocyanate with ethyl 4-piperidone-1-carboxylate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S/c1-2-27-19(24)21-13-9-15(10-14-21)18(23)20-16-5-7-17(8-6-16)28(25,26)22-11-3-4-12-22/h5-8,15H,2-4,9-14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUFZHIEEDEXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7476831.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-methoxy-4-methylsulfanylbenzoate](/img/structure/B7476836.png)


![N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide](/img/structure/B7476849.png)
![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B7476854.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7476876.png)
![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B7476883.png)
![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7476891.png)
![N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide](/img/structure/B7476893.png)

![N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7476913.png)